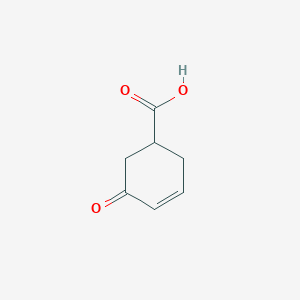

5-Oxocyclohex-3-enecarboxylic acid

Overview

Description

5-Oxocyclohex-3-enecarboxylic acid is a compound that belongs to the family of cyclohexene carboxylic acids, which are characterized by a six-membered ring structure with a double bond and a carboxylic acid functional group. The compound is of interest due to its potential as a building block in organic synthesis, particularly for the creation of complex molecules with pharmaceutical applications.

Synthesis Analysis

The synthesis of related cyclohexene carboxylic acid derivatives has been reported in the literature. For instance, a diastereoselective synthesis of a functionalized cyclohexene skeleton was achieved using L-serine as a starting material, which is a departure from the traditional use of (-)-shikimic acid or (-)-quinic acid. Key steps in this synthesis included ring-closing metathesis and diastereoselective Grignard reactions, with the absolute configurations of intermediates confirmed by two-dimensional NMR studies . Additionally, optically active derivatives of cyclohexenone were synthesized from ethyl 3-(tert-butyldimethylsiloxy)-5-hexenoate, employing Ti(II)-mediated intramolecular nucleophilic acyl substitution and FeCl3-mediated ring expansion as key reactions . Regioselective cyclizations of esters of 2-acetyl-5-oxohexanoic acid have also been reported, leading to various alkyl 2-methyl-4-oxocyclohex-2-enecarboxylates, among other products .

Molecular Structure Analysis

The molecular structure of 5-oxocyclohex-3-enecarboxylic acid and its derivatives is characterized by the presence of a cyclohexene ring, which imparts certain stereochemical properties to the molecule. The presence of substituents on the ring, such as the oxo group and the carboxylic acid, influences the reactivity and the possible conformations of the molecule. The stereochemistry of these compounds is crucial in their synthesis and has been elucidated using techniques like NMR spectroscopy .

Chemical Reactions Analysis

Cyclohexene carboxylic acid derivatives participate in a variety of chemical reactions. The ring-closing metathesis mentioned in the synthesis of a cyclohexene derivative is a reaction that forms a carbon-carbon double bond by the rearrangement of alkene groups . The cyclization reactions to form cyclohexene rings can be catalyzed by different reagents, such as pyrrolidinium acetate, pyrrolidine, and hydrogen chloride, depending on the desired product . Additionally, the reactivity of these compounds towards nucleophiles and electrophiles, as well as their behavior in elimination reactions, has been explored .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-oxocyclohex-3-enecarboxylic acid derivatives are influenced by their molecular structure. The presence of functional groups such as the oxo group and the carboxylic acid group affects properties like solubility, boiling point, and melting point. These groups also determine the acidity and basicity of the molecule, as well as its potential to form hydrogen bonds and interact with various solvents and reagents. The optically active nature of some derivatives indicates that they can exist in different enantiomeric forms, which may have different physical properties and biological activities .

Scientific Research Applications

Synthesis and Derivatives

5-Oxocyclohex-3-enecarboxylic acid and its derivatives have been extensively studied in organic chemistry, particularly in the synthesis of various complex molecules. For instance, Begbie and Golding (1972) demonstrated the regioselective cyclisations of esters of 2-acetyl-5-oxohexanoic acid, leading to different derivatives including alkyl 2-methyl-4-oxocyclohex-2-enecarboxylates and alkyl 4-methyl-2-oxocyclohex-3-enecarboxylates (Begbie & Golding, 1972). Similarly, Ackland and Pinhey (1987) explored the arylation of ethyl 4-oxocyclohex-2-enecarboxylate, finding specific arylation patterns depending on the compound’s structure (Ackland & Pinhey, 1987).

Aromatization Studies

The compound has also been a subject of interest in aromatization studies. Kaneda, Tokuyama, and Obata (1995) identified (+)-4-oxocyclohex-2-enecarboxylic acid as an intermediate in the aromatization process of 4-oxocyclohexanecarboxylic acid to 4-hydroxybenzoic acid by Corynebacterium cyclohexanicum (Kaneda et al., 1995).

Enzyme-Related Research

In biochemical research, 5-Oxocyclohex-3-enecarboxylic acid derivatives have been investigated for their interactions with enzymes. Langkau et al. (1990) reported the identification of 2-amino-5-oxocyclohex-1-enecarboxyl-CoA as a major product in the reaction catalyzed by a novel flavoenzyme from a denitrifying Pseudomonas species (Langkau et al., 1990).

Chemical Structure and Properties

The compound's chemical structure and properties have also been a focus of research. For example, Klika et al. (2000) conducted a comprehensive study on the structures and conformational analysis of isomeric cyclohexanecarboxylic acids, contributing to a deeper understanding of the compound’s chemical behavior and properties (Klika et al., 2000).

Safety And Hazards

The safety data sheet for 5-Oxocyclohex-3-enecarboxylic acid indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), using only outdoors or in a well-ventilated area (P271), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name |

5-oxocyclohex-3-ene-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3/c8-6-3-1-2-5(4-6)7(9)10/h1,3,5H,2,4H2,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFVVRNQKUOFLOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC(=O)CC1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40508515 | |

| Record name | 5-Oxocyclohex-3-ene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40508515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Oxocyclohex-3-enecarboxylic acid | |

CAS RN |

22748-45-4 | |

| Record name | 5-Oxocyclohex-3-ene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40508515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.